Cas no 52780-69-5 (1-Naphthalenol, 4-chloro-5,6,7,8-tetrahydro-)

1-Naphthalenol, 4-chloro-5,6,7,8-tetrahydro-, is a chlorinated tetrahydro-naphthol derivative with applications in organic synthesis and pharmaceutical intermediates. Its partially hydrogenated naphthalene structure enhances stability while retaining reactivity for functionalization. The chloro-substitution at the 4-position provides a versatile handle for further chemical modifications, such as nucleophilic substitution or metal-catalyzed coupling reactions. This compound is particularly useful in the development of agrochemicals and bioactive molecules due to its balanced lipophilicity and structural rigidity. High purity grades are available to ensure reproducibility in research and industrial processes. Proper handling under inert conditions is recommended to preserve its integrity.
1-Naphthalenol, 4-chloro-5,6,7,8-tetrahydro- structure
52780-69-5 structure
Product Name:1-Naphthalenol, 4-chloro-5,6,7,8-tetrahydro-
CAS No:52780-69-5
MF:C10H11ClO
MW:182.646742105484
CID:358819
PubChem ID:20203333
Update Time:2025-10-31

1-Naphthalenol, 4-chloro-5,6,7,8-tetrahydro- Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenol, 4-chloro-5,6,7,8-tetrahydro-
    • 4-chloro-5,6,7,8-tetrahydro-1-Naphthalenol
    • 4-chloro-5,6,7,8-tetrahydronaphthalen-1-ol
    • starbld0033295
    • SCHEMBL10773279
    • DTXSID50603505
    • FT-0708512
    • CCA78069
    • 4-Chloro-5,6,7,8-tetrahydro-1-naphthol
    • EN300-6473218
    • 52780-69-5
    • DUQUFSQRQYYYBG-UHFFFAOYSA-N
    • Inchi: 1S/C10H11ClO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h5-6,12H,1-4H2
    • InChI Key: DUQUFSQRQYYYBG-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C2=C1CCCC2)O

Computed Properties

  • Exact Mass: 182.04993
  • Monoisotopic Mass: 182.0498427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23

1-Naphthalenol, 4-chloro-5,6,7,8-tetrahydro- Pricemore >>

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Additional information on 1-Naphthalenol, 4-chloro-5,6,7,8-tetrahydro-

1-Naphthalenol, 4-chloro-5,6,7,8-tetrahydro (CAS No: 52780-69-5)

1-Naphthalenol, 4-chloro-5,6,7,8-tetrahydro is a compound with the CAS registry number 52780-69-5. This chemical entity belongs to the family of naphthalenols, which are derivatives of naphthalene with hydroxyl groups attached to the ring structure. The presence of the hydroxyl group at position 1 and the chlorine atom at position 4 introduces unique chemical properties and reactivity to this compound.

The structure of 1-naphthalenol is characterized by a naphthalene ring system with a hydroxyl group (-OH) at position 1 and a chlorine atom at position 4. The tetrahydro designation indicates that four of the double bonds in the naphthalene ring have been hydrogenated, resulting in a partially saturated structure. This partial saturation can influence the compound's physical properties, such as solubility and melting point.

Recent studies have explored the potential applications of 1-naphthalenol derivatives in various fields, including materials science and pharmaceuticals. For instance, researchers have investigated the use of these compounds as precursors for synthesizing advanced materials with tailored electronic properties. The presence of both hydroxyl and chlorine groups in 4-chloro-1-naphthalenol makes it a versatile building block for further chemical modifications.

In terms of synthesis, 1-naphthalenol derivatives can be prepared through various methods, including hydroxylation reactions or selective hydrogenation of naphthalene derivatives. The introduction of chlorine at position 4 can be achieved through electrophilic substitution reactions under controlled conditions. These synthetic routes highlight the importance of understanding regioselectivity and reaction mechanisms in organic chemistry.

The physical properties of 1-naphthalenol, 4-chloro-5,6,7,8-tetrahydro include a melting point that is significantly influenced by the degree of saturation in the ring system. Experimental data suggests that this compound has a moderate melting point due to its partially saturated structure and functional groups that can engage in intermolecular hydrogen bonding.

From an environmental perspective, understanding the behavior of naphthalenol derivatives in natural systems is crucial for assessing their potential impact on ecosystems. Recent research has focused on evaluating the biodegradation pathways of these compounds under various environmental conditions. Results indicate that certain microbial communities can metabolize these compounds efficiently under aerobic conditions.

In conclusion, 1-naphthalenol, 4-chloro-5,6,7,8-tetrahydro (CAS No: 52780-69-5) is a chemically interesting compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for researchers exploring new materials and pharmaceutical agents.

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